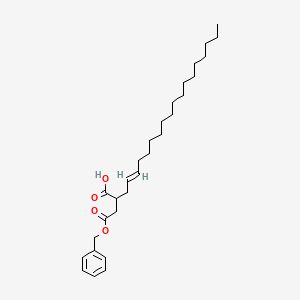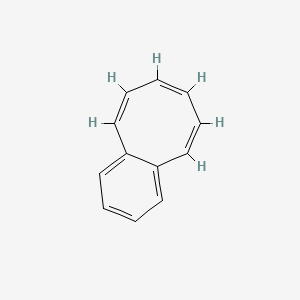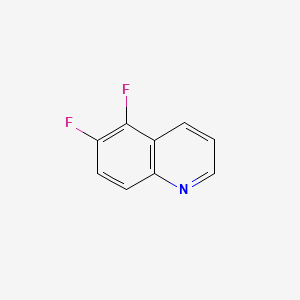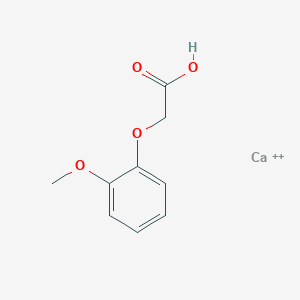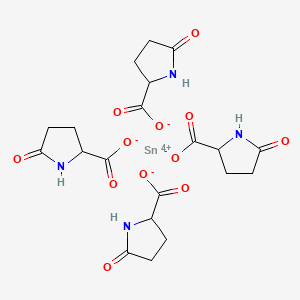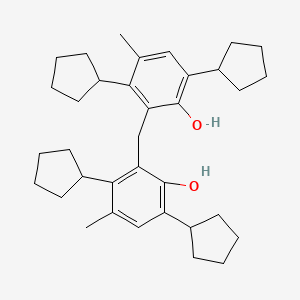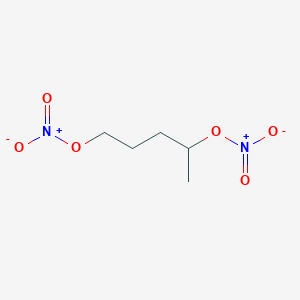
1,4-Pentanediol dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Pentanediol dinitrate is an organic compound with the molecular formula C₅H₁₀N₂O₆ It is a nitrate ester derived from 1,4-pentanediol, where both hydroxyl groups are esterified with nitric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Pentanediol dinitrate can be synthesized through the nitration of 1,4-pentanediol. The process typically involves the reaction of 1,4-pentanediol with a nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the formation of the desired dinitrate ester.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful handling of the nitrating agents and maintaining optimal reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Pentanediol dinitrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,4-pentanediol and nitric acid.
Reduction: Reduction of this compound can lead to the formation of 1,4-pentanediol and nitrogen oxides.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Various nucleophiles can be used to replace the nitrate groups.
Major Products Formed:
Hydrolysis: 1,4-Pentanediol and nitric acid.
Reduction: 1,4-Pentanediol and nitrogen oxides.
Substitution: Depending on the nucleophile, different substituted derivatives of 1,4-pentanediol can be formed.
Applications De Recherche Scientifique
1,4-Pentanediol dinitrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 1,4-pentanediol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a key signaling molecule in various biological processes, including vasodilation and neurotransmission. The compound’s effects are mediated through the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent physiological responses.
Comparaison Avec Des Composés Similaires
1,4-Butanediol dinitrate: Similar structure but with a shorter carbon chain.
1,5-Pentanediol dinitrate: Similar structure but with an additional carbon atom in the chain.
2,4-Pentanediol dinitrate: Different substitution pattern on the carbon chain.
Uniqueness: 1,4-Pentanediol dinitrate is unique due to its specific carbon chain length and the position of the nitrate groups
Propriétés
Numéro CAS |
25385-63-1 |
|---|---|
Formule moléculaire |
C5H10N2O6 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
5-nitrooxypentan-2-yl nitrate |
InChI |
InChI=1S/C5H10N2O6/c1-5(13-7(10)11)3-2-4-12-6(8)9/h5H,2-4H2,1H3 |
Clé InChI |
ROJGHBVDYYCBLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCO[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


